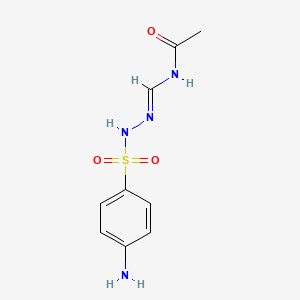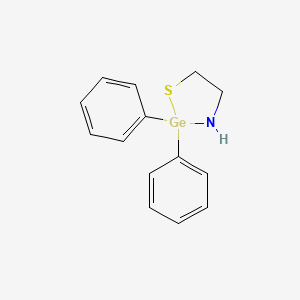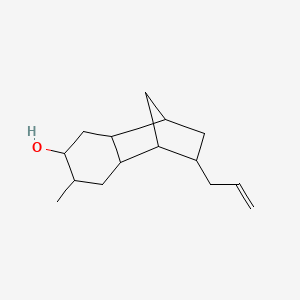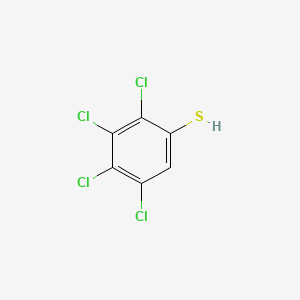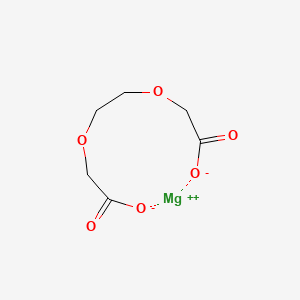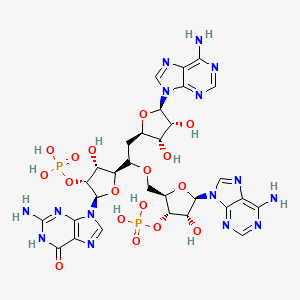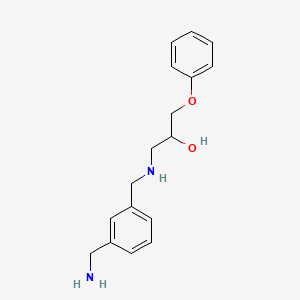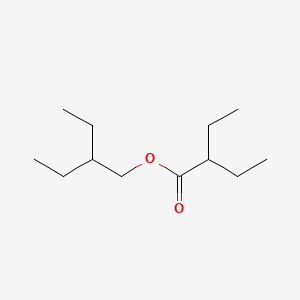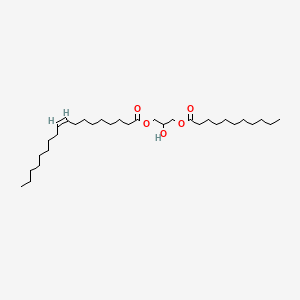
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is a chemical compound with the molecular formula C21H42O5. It is an ester formed from 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate typically involves the esterification of 9-octadecenoic acid (Z)- with 1,2,3-propanetriol undecanoate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations for controlled drug release.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also be hydrolyzed by esterases to release 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl monooleate: Similar in structure but contains only one ester group.
Triolein: Contains three ester groups and is used as a triglyceride in various applications.
Glyceryl dioleate: Contains two ester groups and is used as an emulsifier and surfactant.
Uniqueness
9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is unique due to its specific ester linkage and the presence of the undecanoate group, which imparts distinct physicochemical properties
Eigenschaften
CAS-Nummer |
92908-40-2 |
|---|---|
Molekularformel |
C32H60O5 |
Molekulargewicht |
524.8 g/mol |
IUPAC-Name |
(2-hydroxy-3-undecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C32H60O5/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-32(35)37-29-30(33)28-36-31(34)26-24-22-20-12-10-8-6-4-2/h15-16,30,33H,3-14,17-29H2,1-2H3/b16-15- |
InChI-Schlüssel |
QTHZDEIKSKHVTL-NXVVXOECSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


